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Compound of Interest

Compound Name: Epoxyparvinolide

Cat. No.: B14813637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Preamble: The spectroscopic characterization of natural products is a cornerstone of drug

discovery and development. This guide provides a comprehensive overview of the

spectroscopic data and methodologies for the analysis of Epoxyparvinolide, a representative

epoxy-sesquiterpenoid lactone. While specific data for a compound precisely named

"Epoxyparvinolide" is not readily available in the public domain, this document serves as a

detailed template, outlining the expected spectroscopic features and the experimental protocols

used to determine the structure of such a molecule. The data presented herein is

representative of a hypothetical compound of this class, intended to guide researchers in their

analytical endeavors.

Introduction to Epoxyparvinolide
Epoxyparvinolide represents a class of sesquiterpenoid lactones characterized by a

parvinolide-type carbon skeleton and the presence of an epoxide functional group.

Sesquiterpenoid lactones are a diverse group of natural products known for their wide range of

biological activities. The inclusion of an epoxide ring can significantly influence the molecule's

reactivity and biological profile, making its unambiguous structural determination via

spectroscopic methods a critical step in its investigation.

Mass Spectrometry (MS)
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Mass spectrometry provides crucial information about the molecular weight and elemental

composition of a compound.

Table 1: Mass Spectrometry Data for Epoxyparvinolide

Technique
Ionization
Mode

Mass Analyzed Observed m/z
Deduced
Formula

High-Resolution

Electrospray

Ionization

(HRESI-MS)

Positive [M+H]⁺ 265.1438 C₁₅H₂₁O₄

[M+Na]⁺ 287.1257 C₁₅H₂₀O₄Na

Experimental Protocol: High-Resolution Mass
Spectrometry
High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass

spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a

low concentration (e.g., 1 mg/mL) and introduced into the ESI source via direct infusion or

through a liquid chromatography system. The instrument is calibrated using a standard of

known masses to ensure high mass accuracy.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Infrared (IR) Spectroscopy Data for Epoxyparvinolide
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Frequency (cm⁻¹) Intensity Assignment

2925 Medium C-H stretch (aliphatic)

1765 Strong C=O stretch (γ-lactone)

1660 Medium C=C stretch (alkene)

1250 Strong C-O stretch (epoxide, C-O-C)

890 Medium
C-H bend (exocyclic

methylene)

Experimental Protocol: Fourier-Transform Infrared (FT-
IR) Spectroscopy
The IR spectrum is recorded on an FT-IR spectrometer. A small amount of the purified

compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving it in a

volatile solvent and allowing the solvent to evaporate. Alternatively, the sample can be

analyzed as a KBr pellet. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen

framework of a molecule.

Table 3: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for

Epoxyparvinolide
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Position δC (ppm) δH (ppm) Multiplicity J (Hz)

1 135.2 5.15 d 10.5

2 121.8 5.90 dd 10.5, 2.0

3 45.1 2.80 m

4 62.5 3.10 d 4.5

5 58.0 - - -

6 78.2 4.20 t 8.0

7 40.5 2.10 m

8 35.8 1.85 m

9 140.1 - - -

10 125.5 6.20, 5.50 s, s

11 170.1 - - -

12 81.5 4.50 d 7.5

13 20.1 1.15 d 7.0

14 18.5 1.80 s

15 22.3 1.05 s

Experimental Protocol: NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). The sample is

dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. For complete

structural elucidation, a suite of 1D and 2D NMR experiments are performed:

¹H NMR: Provides information on the chemical environment and connectivity of protons.

¹³C NMR: Shows the number of unique carbons and their chemical environments.

DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over two to three bonds, crucial for connecting molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of

protons, which is vital for determining stereochemistry.

Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of a novel

natural product like Epoxyparvinolide.
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Caption: Workflow for the isolation and structural elucidation of Epoxyparvinolide.

Logical Relationship of NMR Experiments
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The following diagram illustrates the logical relationship and information flow between different

NMR experiments in the process of structure elucidation.
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Caption: Logical flow of information from NMR experiments for structure determination.

To cite this document: BenchChem. [Spectroscopic Elucidation of Epoxyparvinolide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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